

comparative analysis of the safety profiles of vinylcyclohexene and its analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vinylcyclohexene

Cat. No.: B1617736

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A Comparative Safety Analysis of Vinylcyclohexene and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the safety profiles of **vinylcyclohexene** (VCH) and its analogues, including its reactive metabolite 4-**vinylcyclohexene** diepoxide (VCD), the widely used industrial chemical styrene, and the naturally occurring terpene, d-limonene. The information presented is intended to support researchers, scientists, and drug development professionals in making informed decisions regarding the use and handling of these compounds. This analysis is based on a thorough review of toxicological data, including carcinogenicity, reproductive toxicity, and acute toxicity studies.

Executive Summary

Vinylcyclohexene and its diepoxide metabolite exhibit significant toxicological concerns, including carcinogenicity and reproductive toxicity, particularly ovarian toxicity. Styrene also presents a carcinogenic risk. In contrast, d-limonene generally has a low toxicity profile, although it can be a skin sensitizer. The metabolic activation of VCH to VCD is a critical determinant of its toxicity. This guide presents key safety data in a comparative format to facilitate risk assessment.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for **vinylcyclohexene** and its selected analogues.

Table 1: Acute Toxicity Data

Compound	Test	Species	Route	LD50	Reference
4-Vinylcyclohexene (VCH)	LD50	Rat	Oral	2.8 g/kg	[1]
4-Vinylcyclohexene (VCH)	LD50	Rabbit	Dermal	0.06 ml/kg	[1]
4-Vinylcyclohexene Diepoxide (VCD)	LD50	Rat	Oral	1847 - 3000 mg/kg	[2]
Styrene	LD50	Rat	Oral	5000 mg/kg	[3]
Styrene	LD50	Mouse	Oral	316 mg/kg	[3]
d-Limonene	LD50	Rat	Oral	>5 g/kg	[4]
d-Limonene	LD50	Rabbit	Dermal	>5 g/kg	[4]

Table 2: Carcinogenicity and Chronic Toxicity Data

Compound	Species	Route	Exposure Duration	NOAEL	Tumors/Adverse Effects	Reference
4-Vinylcyclohexene (VCH)	Female Mice	Gavage	2 years	-	Ovarian granulosa-cell and mixed tumors, adrenal subcapsular tumors.[5]	[5][6]
4-Vinylcyclohexene (VCH)	Male Rats	Gavage	2 years	-	Squamous-cell tumors of the skin.	[5][6]
4-Vinylcyclohexene Diepoxide (VCD)	Female Mice	Dermal	2 years	-	Ovarian and lung tumors.[7]	[7]
4-Vinylcyclohexene Diepoxide (VCD)	Rats and Mice	Dermal	2 years	-	Benign and malignant skin tumors.[7]	[7][8]
Styrene	Rats	Oral	2 years	35 mg/kg/day	No adverse effects observed.	[7]
Styrene	Dogs	Oral	561 days	200 mg/kg/day	Heinz body formation.	[7]
d-Limonene	Female Rats	Gavage	2 years	300 mg/kg/day	No signs of toxicity.	[4]

d-Limonene	Male Rats	Gavage	2 years	-	Renal tubular tumors (species-specific).[4]	[4]
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Table 3: Carcinogenicity Study Tumor Incidences for 4-Vinylcyclohexene (NTP TR-303)

Species/Sex	Organ	Tumor Type	Control (0 mg/kg)	Low Dose (200 mg/kg)	High Dose (400 mg/kg)
Female Mice	Ovary	Mixed Tumor (benign)	0/49	25/48 (52%)	11/47 (23%)
Female Mice	Ovary	Granulosa cell tumor or carcinoma	1/49 (2%)	10/48 (21%)	13/47 (28%)
Male Rats	Skin	Squamous cell papilloma or carcinoma	0/50	1/50	4/50
Female Rats	Clitoral Gland	Adenoma or squamous cell carcinoma	1/50	5/50	0/49

Source: NTP Technical Report 303[1][9]

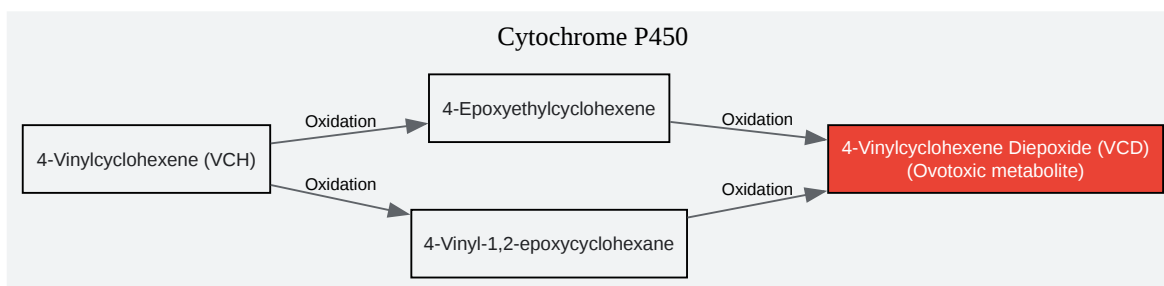
Table 4: Carcinogenicity Study Tumor Incidences for 4-Vinylcyclohexene Diepoxide (NTP TR-362)

Species/Sex	Organ	Tumor Type	Control	Low Dose	Mid Dose	High Dose
Female Mice	Ovary	Granulosa-cell tumors	0/50	0/49	7/49	12/50
Female Mice	Ovary	Benign mixed tumors	0/50	0/49	11/49	6/50
Male Rats	Skin	Squamous cell carcinomas	0/50	33/50	-	36/50
Female Rats	Skin	Squamous cell carcinomas	0/50	16/50	-	34/50

Source: NTP Technical Report 362[5][7]

Metabolic Pathway of Vinylcyclohexene

The toxicity of **vinylcyclohexene** is intrinsically linked to its metabolism. The following diagram illustrates the metabolic pathway leading to the formation of its reactive and toxic epoxide metabolites.



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- To cite this document: BenchChem. [comparative analysis of the safety profiles of vinylcyclohexene and its analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1617736#comparative-analysis-of-the-safety-profiles-of-vinylcyclohexene-and-its-analogues>]

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